molecular formula C8H7NO4 B1297038 4-Methoxy-2-nitrobenzaldehyde CAS No. 22996-21-0

4-Methoxy-2-nitrobenzaldehyde

Cat. No.: B1297038
CAS No.: 22996-21-0
M. Wt: 181.15 g/mol
InChI Key: KLTDQLIGNSBZPO-UHFFFAOYSA-N
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Description

4-Methoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO4. It is characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzaldehyde core. This compound appears as a white to yellow crystalline powder and is soluble in organic solvents such as chloroform, ethanol, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-2-nitrobenzaldehyde can be synthesized through the nitration of 4-methoxybenzaldehyde. The nitration process involves the reaction of 4-methoxybenzaldehyde with nitric acid and sulfuric acid as nitrating agents. This reaction is typically carried out at low temperatures to control the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxy-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: It serves as an inhibitor of drug-metabolizing enzymes, making it useful in studying enzyme inhibition and regulation of gene expression.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of bioactive compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-nitrobenzaldehyde involves its interaction with specific molecular targets. As an enzyme inhibitor, it binds to the active site of drug-metabolizing enzymes, impeding their catalytic function. This inhibition can affect the metabolism of various drugs and other compounds, making it a valuable tool in pharmacological studies .

Comparison with Similar Compounds

Comparison: 4-Methoxy-2-nitrobenzaldehyde is unique due to the presence of both methoxy and nitro groups on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound in various applications. Compared to its analogs, it offers a unique balance of reactivity and stability, which is advantageous in synthetic and research applications .

Properties

IUPAC Name

4-methoxy-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTDQLIGNSBZPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326801
Record name 4-methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22996-21-0
Record name 4-Methoxy-2-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22996-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-nitrobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 1-(dibromomethyl)-4-methoxy-2-nitrobenzene (42 g, 0.23 mol) and NaHCO3 (3 Eq) in water (400 mL) is refluxed for 22 h. The reaction mixture is cooled to room temperature and the product is extracted with EtOAc (2×150 mL). The organic layer is washed with a solution of 1.5N HCl (2×100 mL), water (2×100 mL) and brine then dried over Na2SO4. The solvent is removed under reduced pressure to afford 20 g (85%) of the title compound as a brown solid. 1H NMR (DMSO-d6, 400 MHz) δ 10.03 (s, 1H), 7.93-7.95 (m, 1H), 7.61 (s, 1H), 7.40-7.41 (m, 1H), 3.93 (s, 3H).
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the different synthetic routes used to produce 4-Methoxy-2-nitrobenzaldehyde derivatives?

A1: The provided research papers highlight the synthesis of compounds incorporating the this compound structure, specifically 3-hydroxy-4-methoxy-2-nitrobenzaldehyde. [] This particular derivative is prepared through the condensation reaction with a substituted 2-acetylpyridine, showcasing its utility as a building block for more complex molecules. [] Understanding the reactivity of different positions on the benzene ring, influenced by the methoxy and nitro groups, is crucial for designing efficient synthetic strategies towards various derivatives.

Q2: How does the presence of methionine influence the synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde?

A2: Research suggests that methionine plays a key role in the selective hydrolysis of the 5th-position methoxy group in 4,5-dimethoxy-2-nitrobenzaldehyde. [] It's proposed that methionine facilitates the hydrolysis by forming a multiple hydrogen-bonded association complex with the reaction intermediates. [] This complex formation likely enhances the reactivity of the 5th-position methoxy group towards hydrolysis, leading to the desired 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde product.

Q3: What spectroscopic techniques were used to confirm the structure of the synthesized compounds?

A3: The synthesized compounds, including 2-Bromo-5-hydroxy-4-methoxybenzaldehyde and 5-hydroxy-4-methoxy-2-nitrobenzaldehyde, were characterized using a combination of spectroscopic techniques. These include ¹H-NMR (Proton Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). [] Each technique provides complementary information about the structure, functional groups, and molecular weight of the synthesized molecules, confirming their identity.

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